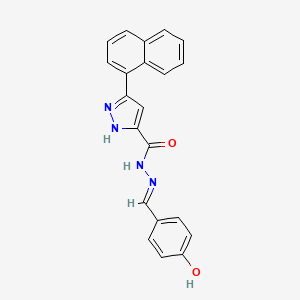
Methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate: is a chemical compound characterized by its indene core structure, a trifluoromethyl group, and a carboxylate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate typically involves the following steps:
Formation of the Indene Core: : The indene core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Oxidation to Form the 3-oxo Group: : The indene core is then oxidized to introduce the 3-oxo group, often using oxidizing agents like potassium permanganate or chromyl chloride.
Esterification: : Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Análisis De Reacciones Químicas
Types of Reactions: : Methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be further oxidized to form more complex derivatives.
Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: : Typical reagents and conditions for these reactions include:
Oxidation: : Potassium permanganate, chromyl chloride, or other strong oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed: : The major products formed from these reactions include various oxidized or reduced derivatives of the compound, as well as substituted products where the trifluoromethyl group has been replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group is particularly valuable in enhancing the stability and bioactivity of pharmaceuticals.
Biology: : The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its unique structure allows it to interact with various biological targets.
Medicine: : Methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate is being explored for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent.
Industry: : In the industrial sector, this compound is used in the development of new materials and agrochemicals. Its trifluoromethyl group contributes to the creation of compounds with improved resistance to degradation and enhanced performance.
Mecanismo De Acción
The mechanism by which Methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: : Compounds similar to Methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate include other indene derivatives and trifluoromethyl-containing compounds.
Uniqueness: : What sets this compound apart is its specific combination of the indene core, the trifluoromethyl group, and the carboxylate ester functional group
Propiedades
IUPAC Name |
methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O3/c1-18-11(17)9-5-6-4-7(12(13,14)15)2-3-8(6)10(9)16/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMGVAUUNMZEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1=O)C=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2869905.png)

![1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)



![2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2869918.png)
![1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2869920.png)
![1-Phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B2869921.png)
![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2869923.png)
![3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2869925.png)


